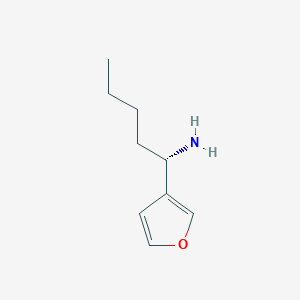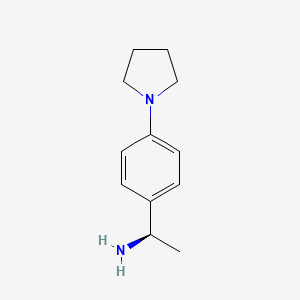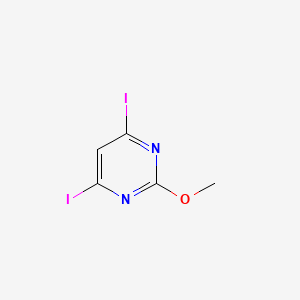
4,6-Diiodo-2-methoxy-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diiodo-2-methoxy-pyrimidine is a pyrimidine derivative characterized by the presence of two iodine atoms at the 4th and 6th positions and a methoxy group at the 2nd position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methoxy-pyrimidine typically involves the iodination of 2-methoxy-pyrimidine. One common method includes the reaction of 4,6-dichloro-2-methoxy-pyrimidine with sodium iodide in the presence of acetone. The reaction is carried out at room temperature for a couple of hours, resulting in the substitution of chlorine atoms with iodine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diiodo-2-methoxy-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrimidine ring with aromatic rings.
Wissenschaftliche Forschungsanwendungen
4,6-Diiodo-2-methoxy-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4,6-Diiodo-2-methoxy-pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2-methoxy-pyrimidine: Similar structure but with chlorine atoms instead of iodine.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methoxy and iodine groups.
Uniqueness: 4,6-Diiodo-2-methoxy-pyrimidine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties. The iodine atoms make it more suitable for specific applications, such as in the formation of halogen bonds in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H4I2N2O |
|---|---|
Molekulargewicht |
361.91 g/mol |
IUPAC-Name |
4,6-diiodo-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4I2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
InChI-Schlüssel |
FPTGEALUVACZQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


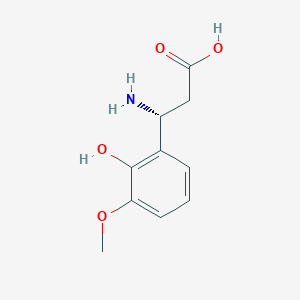

![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

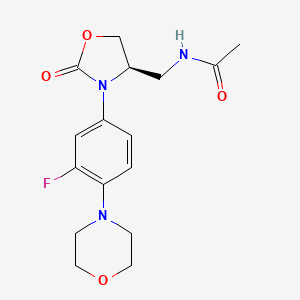

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
